molecular formula C21H18ClN5O3S B2852864 N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105241-05-1

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2852864
CAS No.: 1105241-05-1
M. Wt: 455.92
InChI Key: DJEPKBNTMBRLNC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities. The presence of the furan ring and pyrrolidine moiety enhances its pharmacological profile. The chemical structure can be represented as follows:

C19H18ClN5O2S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_5\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the 3-chlorophenyl group in related compounds has been linked to enhanced antibacterial activity, suggesting that our compound may also exhibit similar effects .

Table 1: Antimicrobial Activity of Related Pyrrolidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
16cA. baumannii31.25 μg/mL
15aE. coli125 μg/mL
22bS. aureus11 μM

Anticancer Properties

The thiazole moiety has been identified as a critical component in compounds exhibiting anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiazole derivatives have demonstrated IC50 values in the low micromolar range against different cancer cell lines .

Case Study: Anticancer Activity
In a study investigating the anticancer potential of pyrrolidine derivatives, it was found that compounds with thiazole rings showed promising results in inhibiting tumor growth in vivo. The compound with a structure analogous to this compound exhibited significant tumor reduction in mouse models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole-containing compounds can induce oxidative stress in cancer cells, promoting apoptosis.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c22-13-5-3-6-14(11-13)23-16(28)12-27-20(29)18-19(17(25-27)15-7-4-10-30-15)31-21(24-18)26-8-1-2-9-26/h3-7,10-11H,1-2,8-9,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEPKBNTMBRLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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